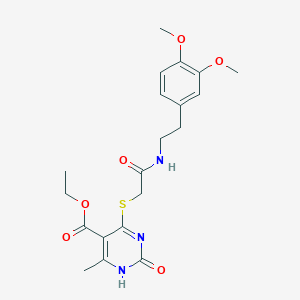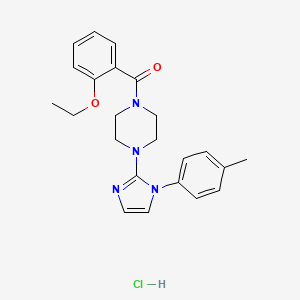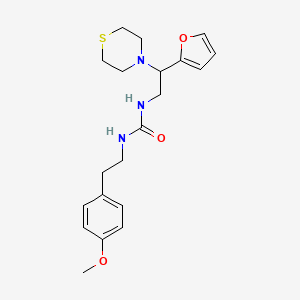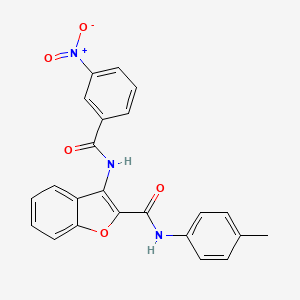![molecular formula C12H16FN5O2S B2980560 N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine CAS No. 478032-15-4](/img/structure/B2980560.png)
N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is an organic compound that forms a critical part of various scientific research and industrial applications. Known for its unique chemical structure, this compound is leveraged across multiple domains due to its specific reactivity and interactions with biological and chemical systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multistep reaction process involving the sulfonation of a triazole ring followed by N,N-dimethylation. Generally, the synthesis begins with a 4-fluorophenylsulfonyl chloride reacting with a triazole derivative in the presence of a base, such as triethylamine, to form the core structure. Subsequently, the dimethylamino group is introduced through a substitution reaction using dimethylamine under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is optimized to achieve high yields and purity. The process typically involves continuous flow synthesis, where reactants are introduced into a reactor under regulated temperature and pressure conditions, followed by isolation and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: This compound primarily undergoes:
Substitution Reactions: : It reacts with various nucleophiles or electrophiles to form substituted derivatives.
Oxidation: : Under specific conditions, it can be oxidized to form sulfoxides or sulfones.
Reduction: : Can be reduced to remove sulfonyl groups or alter its oxidation state.
Common Reagents and Conditions
Nucleophiles: : Such as alkyl halides or amines.
Oxidizing Agents: : Like hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Including lithium aluminum hydride or sodium borohydride.
Major Products:
Aplicaciones Científicas De Investigación
N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is used extensively in:
Chemistry: : As a building block for the synthesis of complex molecules and pharmaceuticals.
Biology: : To study interactions with enzymes and receptors, providing insights into biochemical pathways.
Industry: : Utilized in the formulation of specialty chemicals and advanced materials due to its unique reactivity.
Mecanismo De Acción
This compound’s mechanism of action often involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved typically include signal transduction or metabolic pathways where the compound plays a role in modulating biochemical reactions.
Comparación Con Compuestos Similares
When compared to other sulfonyl-triazole compounds, N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine stands out due to its dual dimethylamine functionalities, which confer unique electronic and steric properties.
Similar Compounds Include
N-{3-(ethylamino)-1-[(4-chlorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-diethylamine
N-{3-(methylamino)-1-[(4-bromophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine
Each of these compounds, while similar in structure, showcases distinct reactivity patterns and applications based on their individual functional groups.
There you go! Happy to elaborate on any section if needed.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN5O2S/c1-16(2)11-14-12(17(3)4)18(15-11)21(19,20)10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPYAJJCEKOLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2980483.png)



![(2-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2980488.png)

![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2980492.png)
![1-[5-(4-methylphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2980498.png)
![(3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide](/img/structure/B2980500.png)
